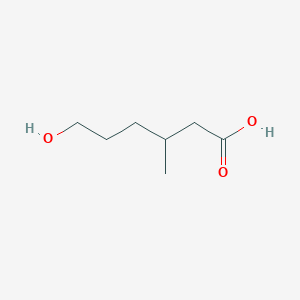
6-Hydroxy-3-methylhexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Hydroxy-3-methylhexanoic acid is a 3-hydroxy monocarboxylic acid that is hexanoic acid substituted by a hydroxy group and a methyl group at position 3. It is a metabolite found in human sweat and has a molecular formula of C7H14O3 . This compound is known for its role as a human metabolite and its presence in various biochemical pathways.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-3-methylhexanoic acid can be achieved through various chemical reactions. One common method involves the hydrolysis of 3-hydroxy-3-methylhexanoate esters under acidic or basic conditions . Another approach is the biocatalytic synthesis using regioselective nitrilases, which can hydrolyze nitriles to the corresponding carboxylic acids .
Industrial Production Methods: Industrial production of this compound often involves the use of biocatalysts to ensure high regio- and enantioselectivity. The use of biocatalytic processes is preferred due to their environmental friendliness and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Hydroxy-3-methylhexanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to substitute the hydroxy group with a chlorine atom.
Major Products Formed:
Oxidation: Formation of 3-methylhexanoic acid.
Reduction: Formation of 6-hydroxy-3-methylhexanol.
Substitution: Formation of 6-chloro-3-methylhexanoic acid.
Wissenschaftliche Forschungsanwendungen
6-Hydroxy-3-methylhexanoic acid has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its role as a human metabolite and its presence in sweat.
Medicine: Investigated for its potential therapeutic applications due to its biochemical properties.
Industry: Utilized in the fragrance industry for its odoriferous properties.
Wirkmechanismus
The mechanism of action of 6-Hydroxy-3-methylhexanoic acid involves its interaction with various molecular targets and pathways. As a metabolite, it participates in biochemical reactions within the human body, contributing to metabolic processes. The hydroxy and carboxylic acid groups allow it to engage in hydrogen bonding and other interactions with enzymes and receptors .
Vergleich Mit ähnlichen Verbindungen
3-Hydroxy-3-methylhexanoic acid: A similar compound with a hydroxy group at the same position but different structural isomers.
3-Hydroxyhexanoic acid: Lacks the methyl group at position 3, making it less sterically hindered.
3-Methylhexanoic acid: Lacks the hydroxy group, affecting its reactivity and interactions.
Uniqueness: 6-Hydroxy-3-methylhexanoic acid is unique due to the presence of both a hydroxy and a methyl group at position 3, which influences its chemical reactivity and biological interactions. This dual functionality allows it to participate in a wider range of chemical reactions and biological processes compared to its similar compounds .
Eigenschaften
Molekularformel |
C7H14O3 |
|---|---|
Molekulargewicht |
146.18 g/mol |
IUPAC-Name |
6-hydroxy-3-methylhexanoic acid |
InChI |
InChI=1S/C7H14O3/c1-6(3-2-4-8)5-7(9)10/h6,8H,2-5H2,1H3,(H,9,10) |
InChI-Schlüssel |
ICELWQDCXZXRBH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCCO)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bicyclo[3.2.2]nonan-1-ylmethanamine](/img/structure/B12946090.png)
![7-methyl-1H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12946096.png)
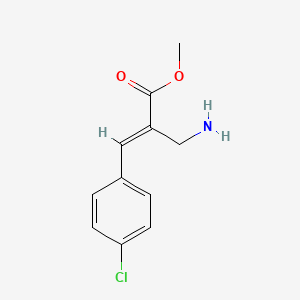

![(2R)-2-[(3S,5R,10S,13S,14R,16R,17R)-3-acetyloxy-16-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid](/img/structure/B12946121.png)
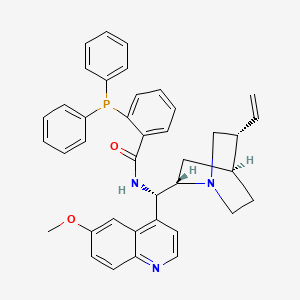
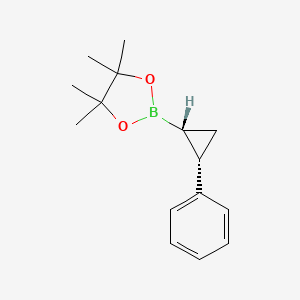
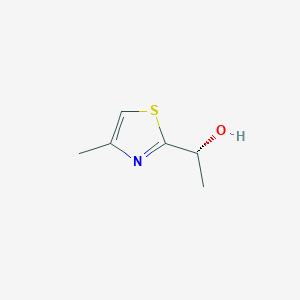


![2-[(1H-Benzimidazole-2-sulfonyl)methyl]-N,N-dimethylaniline](/img/structure/B12946156.png)
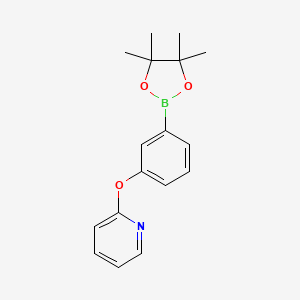
![Methyl 3-(methoxycarbonyl)-7-oxo-9-azabicyclo[3.3.1]nonane-9-acetate](/img/structure/B12946160.png)

